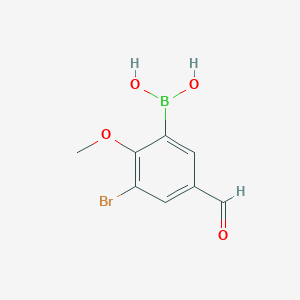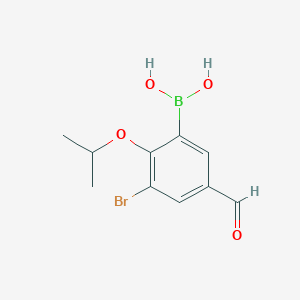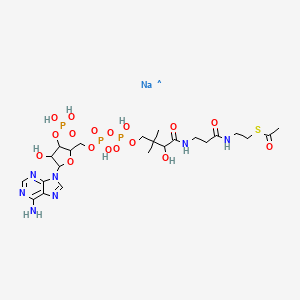
3-(7-chloro-1H-indol-3-yl)propylamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-chloro-1H-indol-3-yl)propylamine oxalate is a chemical compound with the molecular formula C13H15ClN2O4 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-(7-chloro-1H-indol-3-yl)propylamine oxalate consists of 13 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 298.722 Da .Applications De Recherche Scientifique
Multicomponent Reactions
Indole derivatives like “3-(7-chloro-1H-indol-3-yl)propylamine oxalate” are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Synthesis of Biologically Active Structures
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are essential and efficient chemical precursors for generating biologically active structures .
Antioxidant Activity
The indole nucleus has exhibited many important biological activities including antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibiotic Activity
Indole derivatives have shown antibiotic activity . Antibiotics are powerful medicines that fight bacterial infections. They either kill bacteria or keep them from reproducing.
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory activity . Anti-inflammatory agents are substances that reduce inflammation, a response by the immune system to injury or disease.
Anticancer Activity
Indole derivatives have shown anticancer activity . Anticancer agents are substances that reduce the risk of cancer, slow the growth of cancer cells, or kill cancer cells.
Antiviral Activity
Indole derivatives possess various biological activities, i.e., antiviral . Antiviral drugs are a type of medication used specifically for treating viral infections.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . Antimicrobial agents kill or stop the growth of microorganisms such as bacteria, fungi, or protozoans.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that triggers a variety of biological responses . The interaction of these compounds with their targets can result in changes at the molecular level, leading to the observed biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways. These pathways could be related to the aforementioned biological activities, such as antiviral, anti-inflammatory, and anticancer processes, among others.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels
Propriétés
IUPAC Name |
3-(7-chloro-1H-indol-3-yl)propan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.C2H2O4/c12-10-5-1-4-9-8(3-2-6-13)7-14-11(9)10;3-1(4)2(5)6/h1,4-5,7,14H,2-3,6,13H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPRWXMDBXYJLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CCCN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-chloro-1H-indol-3-yl)propylamine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



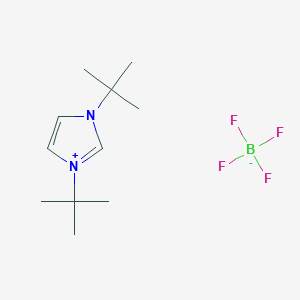



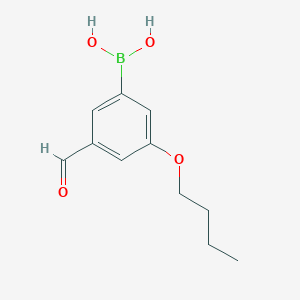
![1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1284301.png)
![4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1284302.png)
